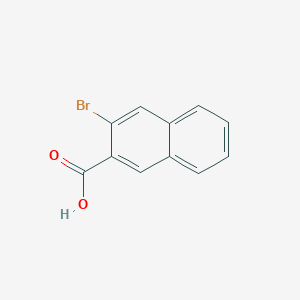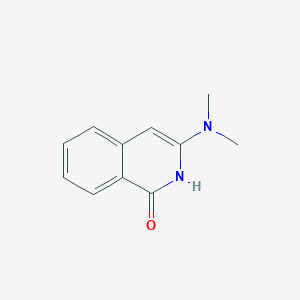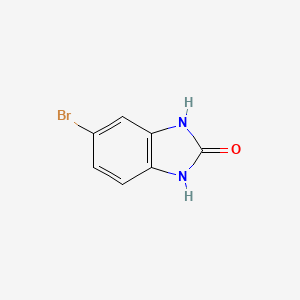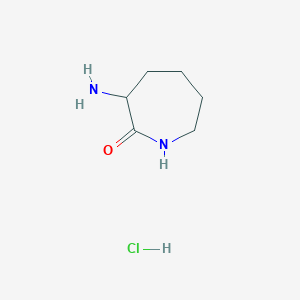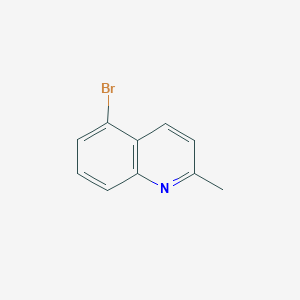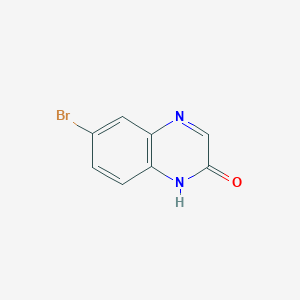
6-Bromoquinoxalin-2(1H)-one
Vue d'ensemble
Description
6-Bromoquinoxalin-2(1H)-one is a brominated quinoxaline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom on the quinoxaline nucleus, which can significantly alter its chemical and physical properties and reactivity.
Synthesis Analysis
The synthesis of 6-Bromoquinoxalin-2(1H)-one and its derivatives has been explored through various methods. One approach involves the palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which can proceed smoothly with a range of α-bromo ketones to yield various derivatives in moderate to good yields . Another method includes the condensation of 6-bromo-2-substituted-benzoxazin-4-one with different reagents such as trimethoprim, pyrimethamine, and lamotrigine to synthesize 6-bromo-2,3-disubstituted-4(3H)-quinazolinones . Additionally, the Knorr synthesis has been employed to prepare 6-bromoquinolin-2(1H)-one derivatives through a condensation and cyclization process .
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoxalin-2(1H)-one derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing that it crystallizes in the triclinic system with specific unit cell parameters and is stabilized by hydrogen bonds and π-stacking interactions . The structure of 6-bromoquinoline was characterized by 1H NMR spectroscopy .
Chemical Reactions Analysis
6-Bromoquinoxalin-2(1H)-one and its derivatives participate in a variety of chemical reactions. These compounds have been used as intermediates in the synthesis of antiviral and antibacterial agents . The bromine atom on the quinoxaline nucleus serves as a reactive site for further functionalization, such as in the synthesis of 6-bromo-4-iodoquinoline through substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromoquinoxalin-2(1H)-one derivatives are influenced by the presence of the bromine atom and other substituents on the quinoxaline ring. These properties have been studied to optimize the synthesis and improve the yield of the desired compounds. For example, the yield of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one was optimized up to 64.8% by adjusting the synthetic methodology . The solubility, fluorescence, and quantum efficiency of brominated hydroxyquinoline derivatives have also been investigated, with one study highlighting the greater single-photon quantum efficiency of BHQ compared to other photolabile protecting groups .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : 6-Bromoquinoxalin-2(1H)-one derivatives have been synthesized through various methods. For example, the bromination synthesis of 6-Amino-5-bromoquinoxaline was efficiently conducted using 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent, achieving a high yield of 97.6% under mild conditions (Ha Cheng-yong, 2009). Another method involved synthesizing 6-Amino-5-bromoquinoxaline with 4-nitrobenzene-1,2-diamine as a starting material, leading to an overall yield of 77.3% (Chang Dong-liang, 2009).
Corrosion Inhibition : A study on the compound 6-methylquinoxalin-2(1H)-one (Q-CH3) showed it has inhibiting properties for steel corrosion in acidic medium, with efficiencies of around 97% at a concentration of 10−2 M (I. Forsal et al., 2010).
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
6-bromo-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWPIXISLYKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506872 | |
| Record name | 6-Bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoxalin-2(1H)-one | |
CAS RN |
55687-34-8 | |
| Record name | 6-Bromo-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)



![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)
